4,6-Difluoro-1a,2,3,7b-tetrahydronaphtho[1,2-b]oxirene
Overview
Description
4,6-Difluoro-1a,2,3,7b-tetrahydronaphtho[1,2-b]oxirene is a synthetic organic compound with the molecular formula C₁₀H₈F₂O It is characterized by the presence of two fluorine atoms and an oxirane ring fused to a naphthalene structure
Preparation Methods
The synthesis of 4,6-Difluoro-1a,2,3,7b-tetrahydronaphtho[1,2-b]oxirene typically involves multi-step organic reactions. One common synthetic route includes the following steps:
Starting Material: The synthesis begins with a naphthalene derivative.
Fluorination: Introduction of fluorine atoms at the 4 and 6 positions using a fluorinating agent such as diethylaminosulfur trifluoride.
Oxirane Formation: Formation of the oxirane ring through an epoxidation reaction, often using a peracid like m-chloroperoxybenzoic acid.
Cyclization: The final step involves cyclization to form the tetrahydronaphtho[1,2-b]oxirene structure.
Industrial production methods may involve similar steps but are optimized for large-scale synthesis, including the use of continuous flow reactors and automated systems to ensure high yield and purity.
Chemical Reactions Analysis
4,6-Difluoro-1a,2,3,7b-tetrahydronaphtho[1,2-b]oxirene undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or chromium trioxide, leading to the formation of corresponding ketones or carboxylic acids.
Reduction: Reduction reactions using agents like lithium aluminum hydride can convert the oxirane ring to a diol.
Substitution: Nucleophilic substitution reactions can occur at the fluorine atoms, where nucleophiles such as amines or thiols replace the fluorine atoms, forming new derivatives.
Addition: The oxirane ring can undergo ring-opening reactions with various nucleophiles, leading to the formation of different functionalized products.
Scientific Research Applications
4,6-Difluoro-1a,2,3,7b-tetrahydronaphtho[1,2-b]oxirene has several applications in scientific research:
Chemistry: It is used as a building block in organic synthesis for the development of new materials and compounds.
Biology: The compound’s derivatives are studied for their potential biological activities, including antimicrobial and anticancer properties.
Medicine: Research is ongoing to explore its potential as a pharmaceutical intermediate in the synthesis of drugs.
Industry: It is used in the development of specialty chemicals and advanced materials with unique properties.
Mechanism of Action
The mechanism of action of 4,6-Difluoro-1a,2,3,7b-tetrahydronaphtho[1,2-b]oxirene involves its interaction with molecular targets through its functional groups. The oxirane ring is highly reactive and can form covalent bonds with nucleophilic sites in biological molecules, leading to various biochemical effects. The fluorine atoms enhance the compound’s stability and lipophilicity, influencing its interaction with cellular membranes and proteins.
Comparison with Similar Compounds
4,6-Difluoro-1a,2,3,7b-tetrahydronaphtho[1,2-b]oxirene can be compared with other similar compounds such as:
4,6-Dichloro-1a,2,3,7b-tetrahydronaphtho[1,2-b]oxirene: Similar structure but with chlorine atoms instead of fluorine, leading to different reactivity and properties.
4,6-Difluoro-1a,2,3,7b-tetrahydronaphtho[1,2-b]thiirane: Contains a thiirane ring instead of an oxirane ring, resulting in different chemical behavior.
4,6-Difluoro-1a,2,3,7b-tetrahydronaphtho[1,2-b]aziridine:
The uniqueness of this compound lies in its specific combination of fluorine atoms and an oxirane ring, which imparts distinct chemical and physical properties, making it valuable for various research and industrial applications.
Properties
IUPAC Name |
4,6-difluoro-1a,2,3,7b-tetrahydronaphtho[1,2-b]oxirene | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H8F2O/c11-5-3-7-6(8(12)4-5)1-2-9-10(7)13-9/h3-4,9-10H,1-2H2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
KVJPPMVAVGSMGH-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC2=C(C=C(C=C2F)F)C3C1O3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H8F2O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID40585780 | |
Record name | 4,6-Difluoro-1a,2,3,7b-tetrahydronaphtho[1,2-b]oxirene | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID40585780 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
182.17 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
939760-68-6 | |
Record name | 4,6-Difluoro-1a,2,3,7b-tetrahydronaphtho[1,2-b]oxirene | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID40585780 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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